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Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Methyl-n-propylaniline, a tertiary amine of interest in various fields of chemical research and
development. Due to the limited availability of direct experimental spectra for N-Methyl-n-
propylaniline, this document presents a detailed analysis based on predicted values and
comparative data from the closely related analogues, N-methylaniline and N-propylaniline. This
guide is intended for researchers, scientists, and professionals in drug development seeking a
thorough understanding of the spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for N-Methyl-n-propylaniline. The data is presented in
tabular format for clarity and ease of comparison with its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

1H NMR Spectroscopy

The proton NMR spectrum of N-Methyl-n-propylaniline is predicted to show distinct signals
corresponding to the aromatic and aliphatic protons. By comparing the spectra of N-
methylaniline and N-propylaniline, we can estimate the chemical shifts for the target molecule.

Proton Assignment

(N-Methyl Predicted Chemical N-methylaniline N-propylaniline
= e _n_

>_/_ Shift (8, ppm) (Experimental, ppm)  (Experimental, ppm)
propylaniline)
Aromatic Protons 6.71 (d), 6.84 (1), 7.31

6.6-7.3 6.5-7.2

(CeHs) (td)[1]
N-CHz (Propyl) ~3.2 - ~3.0
CHz (Propyl) ~1.6 - ~1.6
CHs (Propyl) ~0.9 - ~0.9
N-CHs (Methyl) ~2.9 2.91 (s)[1]

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.
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Carbon Assignment

(N-Methyl-n- Predicted Chemical N-methylaniline N-propylaniline
oropylaniline) Shift (o, ppm) (Experimental, ppm)  (Experimental, ppm)
Aromatic C (C-N) ~149 149.45[1] ~148

Aromatic C (ortho) ~112 112.50[1] ~112

Aromatic C (meta) ~129 129.28[1] ~129

Aromatic C (para) ~117 117.28[1] ~116

N-CH:z (Propyl) ~55 - ~48

CHz (Propyl) ~20 - ~23

CHs (Propyl) ~11 - ~11

N-CHs (Methyl) ~38 30.76[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

_ Predicted N-methylaniline N-propylaniline
Functional Group ) )
Wavenumber (cm~1)  (Experimental, cm~t)  (Experimental, cm~1)

C-H stretch (aromatic) 3000 - 3100 ~3050 ~3050
C-H stretch (aliphatic) 2850 - 3000 ~2900 ~2950
C=C stretch
_ 1500 - 1600 ~1600, ~1500 ~1600, ~1500
(aromatic)
C-N stretch 1250 - 1350 ~1300 ~1300

For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm~1[2].
This peak would be absent in the spectrum of the tertiary amine, N-Methyl-n-propylaniline.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular ion peak (M+) for N-Methyl-n-propylaniline is expected at m/z
149, corresponding to its molecular weight.

N-methylaniline

lon Predicted m/z (m/2) N-propylaniline (m/z)
[M]* 149 107[3] 135[4]

[M-CHs]* 134 92

[M-C2Hs]* 120 - 106[4]

[CeHsNHCH:]* 106 - 106[4]

[CeHsNCHs]* 106 106[3]

[CeHs]* 77 77[3] 77

The fragmentation of N-Methyl-n-propylaniline is expected to involve the loss of alkyl groups
attached to the nitrogen atom. The base peak is likely to be at m/z 134, corresponding to the
loss of a methyl radical, or at m/z 120, corresponding to the loss of an ethyl radical from the

propyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent depends on the solubility
of the compound. For quantitative analysis, a known amount of an internal standard, such as
tetramethylsilane (TMS), is added.

e Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired
on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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» Data Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve
optimal resolution. For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
internal standard (TMS at O ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

o Solution: The sample is dissolved in a suitable solvent (e.g., CCls, CS2) that has minimal
IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty salt plates or the solvent is recorded first.

o Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR
spectrum is recorded. The background spectrum is automatically subtracted from the sample
spectrum.

» Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared
radiation as a function of wavenumber (cm~1). The characteristic absorption bands are
identified to determine the functional groups present.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, including direct infusion, or coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like
N-Methyl-n-propylaniline, GC-MS is a common method.
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« lonization: The sample molecules are ionized in the ion source. Electron lonization (El) is a
common technique where high-energy electrons bombard the sample, leading to the
formation of a molecular ion and fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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